![molecular formula C16H21N3O3 B5728724 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)
5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, also known as DMTD, is a synthetic compound that has gained significant attention due to its potential applications in scientific research.
作用机制
The mechanism of action of 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. Specifically, 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol may increase the levels of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects
5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the reduction of oxidative stress, and the modulation of inflammatory responses. Additionally, 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been shown to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the main advantages of using 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol in lab experiments is its ability to inhibit the activity of key enzymes involved in various biological processes. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and their potential therapeutic applications. However, one limitation of using 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol. One potential direction is the development of new antimicrobial agents based on the structure of 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol. Additionally, further research is needed to fully understand the mechanism of action of 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the use of 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol as a tool for studying protein-ligand interactions and enzyme activity may lead to the development of new drugs with enhanced efficacy and specificity.
合成方法
5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 2,4-pentanedione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a cyclization reaction using hydrochloric acid and acetic anhydride.
科学研究应用
5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been shown to possess significant antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. In neuroscience, 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been found to exhibit neuroprotective effects, suggesting that it may have potential therapeutic applications for the treatment of neurodegenerative diseases. In biochemistry, 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been used as a tool to study protein-ligand interactions and enzyme activity.
属性
IUPAC Name |
5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-5-3-4-6-12(11)19(21)22/h3-6,13-14,20H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAIUZXLZWUECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=CC=C4[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

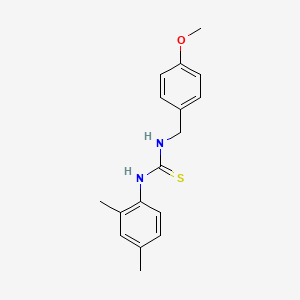
![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
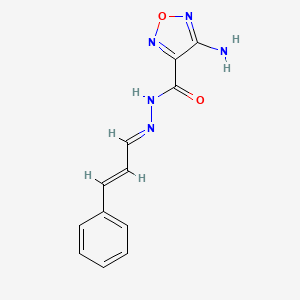
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)

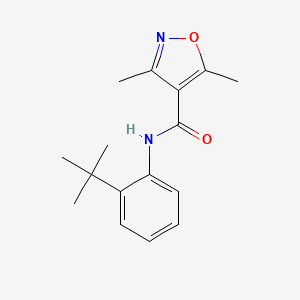
![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)

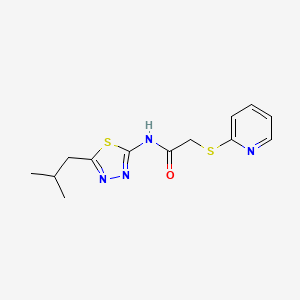
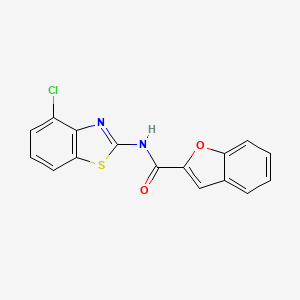
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)